N-4-Azido-2-nitrophenyl aminobutyryl nadp
N-4-Azido-2-nitrophenyl aminobutyryl nadp
Brand Name:
Vulcanchem
CAS No.:
105450-72-4
VCID:
VC20755207
InChI:
InChI=1S/C31H37N12O20P3/c32-27(48)15-3-2-8-41(10-15)30-25(47)23(45)19(60-30)11-58-65(54,55)62-26-24(46)20(12-59-66(56,57)63-64(51,52)53)61-31(26)42-14-37-22-28(35-13-36-29(22)42)38-21(44)4-1-7-34-17-6-5-16(39-40-33)9-18(17)43(49)50/h2-3,5-6,8-10,13-14,19-20,23-26,30-31,34,45-46H,1,4,7,11-12H2,(H2,32,48)(H,54,55)(H,56,57)(H2,51,52,53)(H,35,36,38,44)/t19-,20-,23-,24-,25-,26-,30-,31-/m1/s1
SMILES:
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=NC5=C(N=CN=C54)NC(=O)CCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])COP(=O)(O)OP(=O)(O)O)O)O)[O-])C(=O)N
Molecular Formula:
C31H37N12O20P3
Molecular Weight:
990.6 g/mol
N-4-Azido-2-nitrophenyl aminobutyryl nadp
CAS No.: 105450-72-4
Cat. No.: VC20755207
Molecular Formula: C31H37N12O20P3
Molecular Weight: 990.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105450-72-4 |
|---|---|
| Molecular Formula | C31H37N12O20P3 |
| Molecular Weight | 990.6 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-5-[[[(2R,3R,4R,5R)-2-[6-[4-(4-azido-2-nitroanilino)butanoylamino]purin-9-yl]-4-hydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate |
| Standard InChI | InChI=1S/C31H37N12O20P3/c32-27(48)15-3-2-8-41(10-15)30-25(47)23(45)19(60-30)11-58-65(54,55)62-26-24(46)20(12-59-66(56,57)63-64(51,52)53)61-31(26)42-14-37-22-28(35-13-36-29(22)42)38-21(44)4-1-7-34-17-6-5-16(39-40-33)9-18(17)43(49)50/h2-3,5-6,8-10,13-14,19-20,23-26,30-31,34,45-46H,1,4,7,11-12H2,(H2,32,48)(H,54,55)(H,56,57)(H2,51,52,53)(H,35,36,38,44)/t19-,20-,23-,24-,25-,26-,30-,31-/m1/s1 |
| Standard InChI Key | GZRHVQOGXJZIAS-YACAAUEQSA-N |
| Isomeric SMILES | C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@@H]([C@H](O[C@H]3N4C=NC5=C(N=CN=C54)NC(=O)CCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])COP(=O)(O)OP(=O)(O)O)O)O)[O-])C(=O)N |
| SMILES | C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=NC5=C(N=CN=C54)NC(=O)CCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])COP(=O)(O)OP(=O)(O)O)O)O)[O-])C(=O)N |
| Canonical SMILES | C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=NC5=C(N=CN=C54)NC(=O)CCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])COP(=O)(O)OP(=O)(O)O)O)O)[O-])C(=O)N |
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